molecular formula C20H29N3O3 B10765876 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide CAS No. 2460433-27-4

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide

Cat. No.: B10765876
CAS No.: 2460433-27-4
M. Wt: 359.5 g/mol
InChI Key: ICYIIRAAIJKCGW-UHFFFAOYSA-N
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Description

ADBICA N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is derived from ADBICA, a synthetic cannabinoid that has been identified in herbal blends. The compound is known for its structural similarity to other aminoalkylindoles, which are known to potently activate cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADBICA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of ADBICA. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of ADBICA N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The compound is then purified using techniques such as chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ADBICA N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of ADBICA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the physiological effects associated with cannabinoid receptor activation .

Comparison with Similar Compounds

  • ADB-PINACA N-(5-hydroxypentyl) metabolite
  • ADBICA N-(4-hydroxypentyl) metabolite
  • ADB-PINACA N-(4-hydroxypentyl) metabolite

Comparison: ADBICA N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the pentyl chain. This structural feature distinguishes it from other similar compounds, which may have hydroxylation at different positions or different substituents on the indole ring. The specific position of the hydroxyl group can influence the compound’s metabolic stability and interaction with cannabinoid receptors .

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and associated risks.

  • Molecular Formula : C19H28N4O3
  • Molecular Weight : 360.4506 g/mol
  • CAS Number : 2748161-03-5
  • Structure : The compound features an indole backbone with various substituents that influence its biological activity.

This compound acts primarily as a cannabinoid receptor agonist , particularly at the CB1 receptor. This interaction is responsible for its psychoactive effects, which can include euphoria, altered perception, and in some cases, anxiety or paranoia. The compound's structure allows it to bind effectively to cannabinoid receptors in the central nervous system (CNS), leading to various physiological responses.

Pharmacological Profile

The pharmacological profile of this compound indicates significant agonistic activity at cannabinoid receptors, which is summarized in the following table:

Property Details
CB1 Receptor Affinity High
CB2 Receptor Affinity Moderate
Psychoactive Effects Euphoria, altered sensory perception
Potential Therapeutic Uses Pain management, anti-inflammatory effects

Clinical Implications

Research has explored the potential therapeutic applications of synthetic cannabinoids like this compound in managing pain and inflammation. A study published in the European Journal of Medicinal Chemistry indicated that compounds with similar structures could serve as selective CB1 agonists for pain control and treatment of cerebral ischemia following strokes or traumatic injuries .

Adverse Effects

Despite potential benefits, the use of synthetic cannabinoids has been associated with various adverse effects. Reports indicate that users may experience severe anxiety, hallucinations, and even psychosis. A systematic review highlighted numerous cases of intoxication and fatalities linked to synthetic cannabinoids, emphasizing the need for caution in their use .

Properties

CAS No.

2460433-27-4

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indole-3-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)

InChI Key

ICYIIRAAIJKCGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCO

Origin of Product

United States

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